molecular formula C18H20F3N3O2S B6973097 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide

2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide

Cat. No.: B6973097
M. Wt: 399.4 g/mol
InChI Key: FMHWXUJIVZQSDU-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide is a novel compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring: : Starting with the appropriate amines and thiourea derivatives, the thiazole ring is formed through cyclization reactions.

  • Attachment of the Phenyl Group: : Using Friedel-Crafts alkylation, the phenyl group with the trifluoromethyl substituent is introduced.

  • Formation of the Pyrrolidine Ring: : Through a series of cyclization reactions involving amines and diethyl malonate, the pyrrolidine ring is constructed.

  • Hydroxyethyl Substitution:

Industrial Production Methods

Industrial-scale production typically involves optimization of the reaction conditions to maximize yield and purity. This includes temperature control, solvent choice, and reaction time management. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Conversion of alcohol groups to aldehydes or carboxylic acids.

  • Reduction: : Reduction of any carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitutions at various reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Halides, amines, and other nucleophilic entities under basic or acidic conditions.

Major Products

  • Oxidation Products: : Corresponding aldehydes and carboxylic acids.

  • Reduction Products: : Secondary and tertiary alcohols.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its functional groups.

Biology

It serves as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.

Medicine

It has potential as a therapeutic agent in treating diseases due to its unique structure and reactivity.

Industry

In the industrial context, it is employed in the manufacture of specialized materials and coatings, thanks to its stability and reactive functional groups.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application. In medicinal contexts, it typically interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity to biological targets, making it a crucial component of the compound's mechanism.

Comparison with Similar Compounds

Compared to similar compounds, 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. Similar compounds include:

  • 2-(2-hydroxyethyl)-N-[5-phenyl-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide

  • 2-(2-hydroxyethyl)-N-[5-[[4-(methyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide

These analogs lack the trifluoromethyl group and thus may have different pharmacokinetic properties and binding affinities.

Conclusion

This compound is a compound of great interest due to its unique structure and diverse applications. Its synthesis, reactions, and mechanisms of action make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)10-15-11-22-16(27-15)23-17(26)24-8-1-2-14(24)7-9-25/h3-6,11,14,25H,1-2,7-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHWXUJIVZQSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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